molecular formula C7H5ClN2O3S B12873081 2-Chlorobenzo[d]oxazole-5-sulfonamide

2-Chlorobenzo[d]oxazole-5-sulfonamide

Katalognummer: B12873081
Molekulargewicht: 232.64 g/mol
InChI-Schlüssel: OPZHNXMWZDWSML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chlorobenzo[d]oxazole-5-sulfonamide is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorobenzo[d]oxazole-5-sulfonamide typically involves the reaction of 2-aminophenol with chlorosulfonic acid, followed by cyclization to form the benzoxazole ring. The reaction conditions often include:

    Temperature: Moderate to high temperatures (80-120°C)

    Catalysts: Acidic catalysts such as sulfuric acid or Lewis acids

    Solvents: Polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chlorobenzo[d]oxazole-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfonic acids

    Reduction: Reduction reactions can lead to the formation of amines

    Substitution: Nucleophilic substitution reactions can introduce various functional groups

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: Sulfonic acids

    Reduction: Amines

    Substitution: Various substituted benzoxazole derivatives

Wissenschaftliche Forschungsanwendungen

2-Chlorobenzo[d]oxazole-5-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules

    Biology: Investigated for its potential antimicrobial and antifungal properties

    Medicine: Explored for its anticancer and anti-inflammatory activities

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 2-Chlorobenzo[d]oxazole-5-sulfonamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways may vary depending on the specific application, but common targets include microbial enzymes and cancer cell receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Methoxybenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole
  • 2-Chlorobenzo[d]oxazole

Uniqueness

2-Chlorobenzo[d]oxazole-5-sulfonamide stands out due to its unique combination of a sulfonamide group and a benzoxazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C7H5ClN2O3S

Molekulargewicht

232.64 g/mol

IUPAC-Name

2-chloro-1,3-benzoxazole-5-sulfonamide

InChI

InChI=1S/C7H5ClN2O3S/c8-7-10-5-3-4(14(9,11)12)1-2-6(5)13-7/h1-3H,(H2,9,11,12)

InChI-Schlüssel

OPZHNXMWZDWSML-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1S(=O)(=O)N)N=C(O2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.